5-氯-1-氧代-1-(4-三氟甲氧基苯基)戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kinetics and Products of the Gas-Phase Reaction

The study titled "Kinetics and Products of the Gas-Phase Reaction of OH Radicals with 5-Hydroxy-2-Pentanone at 296± 2 K" investigates the reaction rate of OH radicals with 5-hydroxy-2-pentanone, an important product in the gas-phase reaction of OH radicals with n-pentane in the presence of NO. The research utilized a relative rate method and on-fiber derivatization for sampling, followed by gas chromatography with flame ionization detection for quantification. The rate constant was determined to be (1.6 ± 0.4) × 10^-11 cm^3 molecule^-1 s^-1 at 296 ± 2 K. Additionally, two dicarbonyl products with molecular weights of 86 and 100 were identified, suggesting reaction pathways leading to these products .

Chloral–Ketone Condensations in Acetic Anhydride

The paper "Chloral–ketone condensations in acetic anhydride. Reaction of chloral with butanone, 3-pentanone, cyclohexanone, and 4-methyl-2-pentanone" explores the mixed aldol condensation reactions of chloral hydrate with various ketones in the presence of sodium acetate as a catalyst. The study found that chloral hydrate reacts with butanone, 3-pentanone, cyclohexanone, and 4-methyl-2-pentanone to produce a range of chlorinated hydroxy ketones. Notably, the reaction with 4-methyl-2-pentanone yielded 1,1,1-trichloro-2-hydroxy-6-methyl-4-heptanone as the exclusive product, indicating that steric hindrance prevents attack at the methylene group. The research also identified previously uncharacterized low-melting diastereomers that exhibit strong intramolecular hydrogen bonding .

Synthesis Analysis

The synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane is not directly detailed in the provided papers. However, the methodologies described, such as the use of a relative rate method for kinetic studies and mixed aldol condensation reactions in the presence of a catalyst , could potentially be adapted for the synthesis of related compounds. The identification of reaction products and intermediates in these studies provides insight into the possible reaction mechanisms and conditions that could be relevant for the synthesis of chlorinated ketones.

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane is not explicitly analyzed in the provided papers. However, the papers do discuss the structure of related compounds, such as chlorinated hydroxy ketones , which could offer insights into the structural aspects of halogenated ketones. The presence of chloro and trifluoromethoxy groups in the compound of interest suggests that it would exhibit characteristics such as electronegativity and steric effects, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving chlorinated ketones are exemplified by the mixed aldol condensation reactions described in the second paper . These reactions demonstrate the reactivity of chloral hydrate with various ketones to form chlorinated products. Although the specific reactions of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane are not discussed, the principles of reactivity, such as electrophilic attack and steric hindrance, are relevant and could be applied to predict its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane are not directly addressed in the provided papers. Nonetheless, the studies do offer information on the properties of similar compounds, such as their boiling points, melting points, and the presence of intramolecular hydrogen bonding in diastereomers . These properties are influenced by molecular structure, and the presence of chloro and trifluoromethoxy groups would likely affect the compound's polarity, boiling point, and solubility.

科学研究应用

结构分析和氢键作用:对喹啉酮衍生物的研究,如1,5-双(4-氯苯基)-3-(2-氧代-1,2-二氢喹啉-3-基)戊二酮,表明形成了三维氢键框架结构。这表明类似化合物可能形成复杂的分子结构,这在材料科学或分子工程中可能是相关的(Insuasty et al., 2012)。

氟化衍生物:对氟化衍生物的研究,如氯硝基苯的4-五氟硫基和4-全氟烷基硫基衍生物,表明引入含氟基团可以显著影响化合物的反应性和性质。这可能意味着问题化合物中的三氟甲氧基团可能赋予独特的化学行为,有助于开发新材料或化学反应(Sipyagin et al., 2004)。

振动分配:对化合物如1-氯-1,1-二氟-戊二酮的振动性质的研究通过光谱方法提供了对其分子结构的见解。这可能暗示类似化合物在光谱学中的潜在应用,有助于理解其分子动力学和相互作用(Tayyari et al., 2008)。

光物理性质:铕3+配合物与β-二酮的合成和表征显示了这类化合物在开发发光材料方面的潜力。这可能意味着相关化合物,可能包括5-氯-1-氧代-1-(4-三氟甲氧基苯基)戊烷,可能在设计新的光物理系统或作为光学器件中的组件中有用(Raj et al., 2008)。

安全和危害

属性

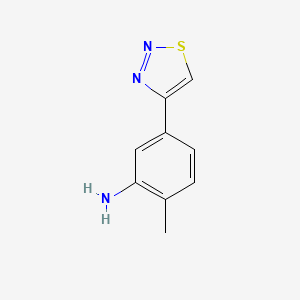

IUPAC Name |

5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O2/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)18-12(14,15)16/h4-7H,1-3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDKEBCXJABWKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645171 |

Source

|

| Record name | 5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane | |

CAS RN |

898761-63-2 |

Source

|

| Record name | 5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

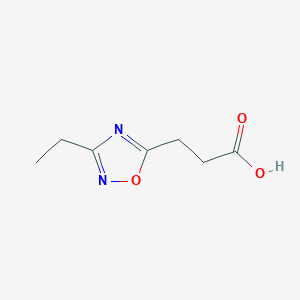

![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

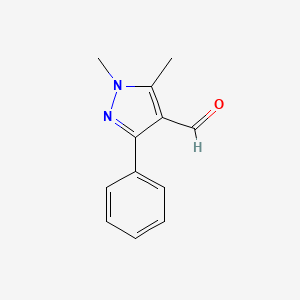

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)